molecular formula C22H21ClN4O B2858436 (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034223-01-1

(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2858436
CAS No.: 2034223-01-1
M. Wt: 392.89
InChI Key: YZOJWMAUCGZPDS-UHFFFAOYSA-N
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Description

The compound (3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that features a biphenyl core substituted with a chloro group and a methanone moiety linked to a pyrrolidine ring, which is further substituted with a cyclopropyl-1H-1,2,3-triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanone Moiety: The methanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound.

    Introduction of the Cyclopropyl-1H-1,2,3-Triazole Group: This can be achieved through a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps and the recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe for studying biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of (3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobiphenyl: A simpler biphenyl derivative with a chloro group.

    1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: A triazole derivative with a cyclopropyl group.

    1H-1,2,4-Triazole, 1-(tricyclohexylstannyl): Another triazole derivative with different substituents.

Uniqueness

(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: is unique due to its combination of a biphenyl core, a chloro group, a methanone moiety, and a pyrrolidine ring substituted with a cyclopropyl-1H-1,2,3-triazole group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-19-3-1-2-18(12-19)15-4-8-17(9-5-15)22(28)26-11-10-20(13-26)27-14-21(24-25-27)16-6-7-16/h1-5,8-9,12,14,16,20H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOJWMAUCGZPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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